![molecular formula C11H13BrN2O B13985843 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a 4-bromobutoxy substituent at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions.
Introduction of the 4-Bromobutoxy Group: The 4-bromobutoxy substituent can be introduced via nucleophilic substitution reactions, where the hydroxyl group of 4-bromobutanol reacts with the pyrazolo[1,5-a]pyridine core in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Cyclization Reactions: Under specific conditions, the compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the pyrazole and pyridine rings.
Cyclization Products: More complex fused heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of kinase inhibitors and other therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors. It can also be used in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine largely depends on its application. In medicinal chemistry, it acts by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. This binding can interfere with the enzyme’s activity, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another closely related compound with a different ring fusion pattern.
Uniqueness: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromobutoxy group allows for further functionalization and enhances its potential as a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H13BrN2O |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
5-(4-bromobutoxy)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H13BrN2O/c12-5-1-2-8-15-11-4-7-14-10(9-11)3-6-13-14/h3-4,6-7,9H,1-2,5,8H2 |
Clé InChI |
DCESFCGYNHXFON-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC=N2)C=C1OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)

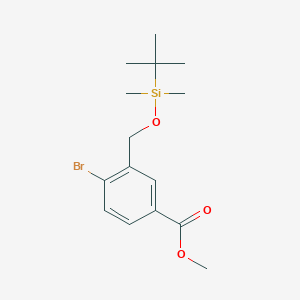
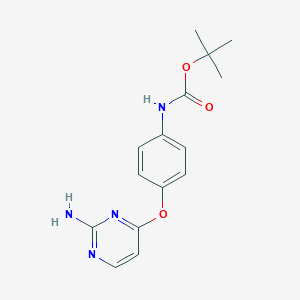
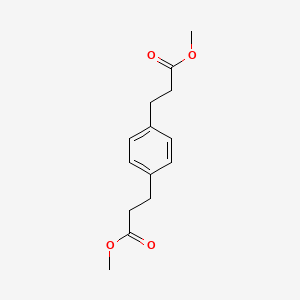
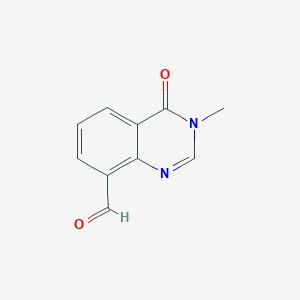

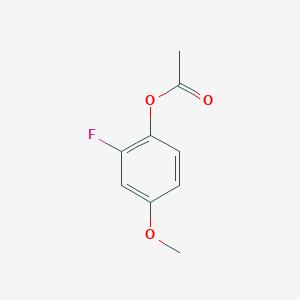
![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)
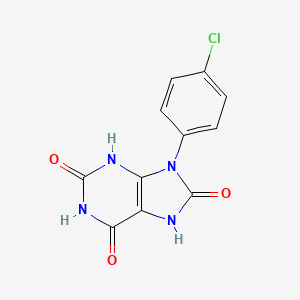

![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
